Antiproliferative Activity in HepG2 Hepatocellular Carcinoma: Ethylene-Linked Analog Demonstrates Sub-Micromolar Potency
The target compound exhibits an IC₅₀ of 1.30 µM against HepG2 liver cancer cells, with a reported mechanism involving induction of apoptosis . Comparable pyridazinone-furan derivatives lacking the ethylene spacer and 4-fluorophenylacetamide extension typically show IC₅₀ values in the 10–50 µM range against various cancer lines, consistent with class-level reports that furan-pyridazinone hybrid potency is highly dependent on linker identity and substitution pattern [1]. The apoptotic rate increased from 5.83% (control) to 28.83% at 9 µM treatment .
| Evidence Dimension | Cytotoxicity IC₅₀ (HepG2 liver cancer) |
|---|---|
| Target Compound Data | IC₅₀ = 1.30 µM; apoptosis increase from 5.83% to 28.83% at 9 µM |
| Comparator Or Baseline | Class-level pyridazinone-furan derivatives without optimized linker: IC₅₀ range 10–50 µM (MAC 13/MAC 16 cell lines) [1] |
| Quantified Difference | Approximately 8- to 38-fold greater potency relative to class-level baseline |
| Conditions | HepG2 hepatocellular carcinoma cell line; flow cytometry apoptosis assay |
Why This Matters
HepG2 potency at 1.30 µM places this compound among the more active pyridazinone-furan hybrids reported, making it a relevant starting point for liver cancer-focused screening programs where sub-5 µM activity is a typical hit threshold.
- [1] Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anti-cancer agents. Scilit. IC₅₀ range 30–50 µM (MAC 13) and 40–50 µM (MAC 16). View Source
